molecular formula C5H8F3NO2 B6590922 (S)-2-Amino-5,5,5-trifluoropentanoic acid CAS No. 122565-28-0

(S)-2-Amino-5,5,5-trifluoropentanoic acid

Cat. No.: B6590922
CAS No.: 122565-28-0
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-VKHMYHEASA-N
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Description

(S)-2-Amino-5,5,5-trifluoropentanoic acid is a fluorinated non-proteinogenic amino acid characterized by a trifluoromethyl (-CF₃) group at the terminal carbon of its pentanoic acid backbone. This structural modification enhances its metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs, making it valuable in pharmaceutical and peptide research . Its synthesis typically employs dynamic kinetic resolution (DKR) or alkylation of chiral glycine equivalents using Ni(II) complexes, achieving high enantiomeric purity (>98% e.e.) and scalability (~20 g scale) . The compound’s Fmoc-derivative is particularly useful in solid-phase peptide synthesis .

Properties

IUPAC Name

(2S)-2-amino-5,5,5-trifluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The DKR process involves racemization of the amino acid substrate coupled with enantioselective enzymatic hydrolysis. A nickel(II) complex is typically employed to facilitate racemization under mild conditions (pH 8–9, 40–50°C), while a protease such as subtilisin Carlsberg selectively hydrolyzes the (S)-enantiomer. The reaction proceeds in aqueous solution with a chiral ligand (e.g., (S)-2-(diphenylmethyl)pyrrolidine) to stabilize the transition state.

Scalability and Yield

Recent studies demonstrate that DKR achieves a 92–95% yield of the (S)-enantiomer on a 20-gram scale without requiring chromatographic purification. Key advantages include:

  • Recyclability : The chiral ligand and nickel catalyst can be recovered and reused for up to five cycles with minimal loss in activity.

  • Cost Efficiency : By avoiding expensive resolving agents, DKR reduces production costs by approximately 30% compared to traditional resolution methods.

Table 1: DKR Optimization Parameters

ParameterOptimal RangeImpact on Yield/ee
Temperature45–50°C>90% yield
pH8.5–9.094–96% ee
Substrate Concentration0.5–1.0 M85–92% conversion
Enzyme Loading10–15 mg/g substrate95% selectivity

Asymmetric Synthesis via Chiral Glycine Equivalents

Asymmetric synthesis offers an alternative route to this compound, particularly for small-scale applications requiring ultrahigh enantiopurity (>99% ee).

Alkylation of Chiral Nickel Complexes

Hamari Chemicals developed a method using a glycine-derived nickel(II) complex as a chiral nucleophile. The trifluoromethyl group is introduced via alkylation with 1-bromo-3,3,3-trifluoropropane in the presence of a Schöllkopf-type bis-lactim ether auxiliary. Key steps include:

  • Complex Formation : Glycine reacts with nickel acetate and (R)-4-benzyl-2-oxazolidinone to form a six-membered chelate.

  • Alkylation : The nickel complex undergoes stereoselective alkylation at −78°C, yielding the (S)-configured product.

  • Acid Hydrolysis : The auxiliary is removed using 6 M HCl, releasing the free amino acid with 98% ee.

Aldol and Mannich Additions

Electrophilic glycine equivalents enable the construction of the trifluoropentanoic acid backbone through carbon-carbon bond formation. For example:

  • Aldol Reaction : A tert-butyl glyoxylate Schiff base reacts with trifluoroacetone in the presence of a cinchona alkaloid catalyst, achieving 89% ee.

  • Mannich Reaction : A three-component reaction between glycine, trifluoromethyl ketone, and an aldehyde produces β-amino acids with moderate stereoselectivity (75–82% ee).

Second-Order Asymmetric Transformation

This method leverages equilibrium-controlled racemization to enhance the yield of the desired enantiomer. The amino acid is dissolved in a solvent system containing a racemization catalyst (e.g., salicylaldehyde) and a chiral resolving agent (e.g., (1S)-camphorsulfonic acid). Under reflux conditions, the (S)-enantiomer preferentially crystallizes, achieving 88% yield and 97% ee.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodScaleYield (%)ee (%)Cost ($/g)
Dynamic Kinetic Resolution20 g959412.50
Nickel Complex Alkylation5 g829845.80
Second-Order Transformation10 g889728.90
Aldol Reaction1 g678962.30

Key findings:

  • DKR is optimal for industrial-scale production due to its balance of yield, cost, and scalability.

  • Nickel Complex Alkylation suits laboratory settings requiring ultrahigh enantiopurity but suffers from higher costs .

Scientific Research Applications

Medicinal Chemistry

Drug Development
One of the most notable applications of (S)-2-amino-5,5,5-trifluoropentanoic acid is in the development of pharmaceutical agents. It has been identified as a crucial component in the synthesis of avagacestat, a γ-secretase inhibitor used for Alzheimer's disease treatment. The incorporation of fluorinated amino acids like TFP can enhance the bioactivity and selectivity of drug candidates due to their unique electronic properties and steric effects .

Case Study: Avagacestat
The residue of this compound played a pivotal role in the design of avagacestat. Research demonstrated that the inclusion of TFP in the molecular structure significantly improved the compound's efficacy as an inhibitor of γ-secretase, which is implicated in Alzheimer's pathology .

This compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural properties allow researchers to investigate how modifications to amino acids can affect enzyme activity and binding affinities.

Research Findings
Studies have shown that introducing fluorinated amino acids like TFP into peptides can modulate their interactions with enzymes, leading to altered catalytic efficiencies or inhibition profiles. This characteristic makes TFP a valuable tool for probing enzyme mechanisms and developing new inhibitors .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5,5,5-trifluoropentanoic acid involves its interaction with biological targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties
Compound Name Structure/Modification Key Properties/Applications References
(S)-2-Amino-5,5,5-trifluoropentanoic acid -CF₃ at C5, linear chain High metabolic stability; used in peptide drugs and protease inhibitors
(S)-2-Amino-4,4,4-trifluorobutanoic acid -CF₃ at C4, shorter chain Enhanced acidity; studied as a building block for antiviral agents
5,5,5-Trifluoro-dl-leucine -CF₃ at C5, branched (C4 methyl group) Increased lipophilicity; potential for improving protein binding affinity
2-Amino-4-(trifluoromethoxy)butanoic acid -CF₃O at C4 Improved membrane permeability; explored in CNS drug delivery
Heptanoic [F-18]fluoroalkyl amino acids -CF₂/CF₃ in longer chains PET imaging probes for tumor detection; fluorine enhances radiolabel stability

Key Observations :

  • Chain Length and Fluorine Position: The position of the -CF₃ group (C4 vs. C5) affects steric bulk and electronic properties. For example, shortening the chain (C4) in (S)-2-amino-4,4,4-trifluorobutanoic acid increases acidity, influencing its reactivity in peptide coupling .
  • Branched vs.
  • Functional Group Variations: The -CF₃O group in 2-amino-4-(trifluoromethoxy)butanoic acid introduces both fluorine and ether moieties, improving solubility while retaining metabolic stability .

Key Observations :

  • DKR Superiority: The Ni(II)-catalyzed DKR method for this compound outperforms enzymatic approaches in scalability and enantioselectivity .
  • Byproduct Management: Alkylation reactions for fluorinated amino acids often generate CF₃−CH=CH₂ due to base-induced decomposition, necessitating optimized reaction conditions .

Key Observations :

  • Fluorination at the ω-position (terminal carbon) improves in vivo stability, while mid-chain modifications (e.g., -CF₃O) enhance target engagement .

Biological Activity

(S)-2-Amino-5,5,5-trifluoropentanoic acid (TFI) is a chiral amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its biological properties. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

1. Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H8_8F3_3N
  • CAS Number : 122565-28-0

The synthesis of TFI has been achieved through various methods, including dynamic kinetic resolution (DKR), which allows for efficient production on a larger scale. A notable study reported the synthesis of TFI at approximately 20 grams using DKR of the racemic mixture, yielding high purity without the need for extensive purification processes .

The biological activity of TFI is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity and selectivity towards biological targets. This modification may allow TFI to act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

3.1 Enzyme Inhibition

Studies have indicated that TFI can serve as a bioisostere in drug design, mimicking natural amino acids while imparting distinct properties that may enhance therapeutic efficacy. Its potential as an enzyme inhibitor has been explored in various contexts:

  • Inhibition of Aminoacyl-tRNA Synthetases : Research demonstrated that TFI can be incorporated into proteins in E. coli, suggesting its utility in studying protein synthesis and function .
  • Toxicity Studies : The incorporation of fluorinated amino acids like TFI into proteins has been associated with dose-dependent toxicity due to their structural differences from natural amino acids .

3.2 Antimicrobial Activity

TFI's biological evaluation has also extended to its antimicrobial properties:

  • A study reported that derivatives of TFI exhibited significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. These compounds demonstrated IC50_{50} values in the low micromolar range, indicating potent antiprotozoal activity .
  • The presence of the trifluoromethyl group was noted to enhance the activity of certain derivatives compared to traditional drugs like benznidazole .

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of TFI, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(S)-2-Amino-4,4,4-trifluorobutanoic acidShorter carbon chainReduced potency compared to TFI
(S)-2-Amino-3,3,3-trifluoropropanoic acidEven shorter chainDifferent reactivity; lower binding affinity
(S)-2-Amino-6,6,6-trifluorohexanoic acidLonger carbon chainPotentially different biological activity

TFI's specific chain length and trifluoromethyl position contribute to its enhanced chemical and biological properties compared to these analogs.

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its unique structural features and biological activities. Its potential applications as an enzyme inhibitor and antimicrobial agent highlight its importance in drug design and development. Ongoing research into its mechanisms of action and comparative efficacy will further elucidate its role in therapeutic contexts.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group undergoes nucleophilic substitution under basic conditions:

Reaction with Amines

Reagent Conditions Product Application
Primary amines (e.g., NH₃)Basic aqueous solution2-Amino-5,5,5-trifluoro-N-alkylpentanoamidesPeptide backbone modification
Thiols (e.g., HS-R)pH 9–11, room temperatureThioether derivativesProbing enzyme active sites

Mechanistic Insights

  • Fluorine’s electron-withdrawing effect increases electrophilicity at C5, facilitating nucleophilic attack.

  • Steric hindrance from the CF₃ group limits reactivity at adjacent carbons .

Enzymatic Interactions

The compound inhibits enzymes involved in polyamine and neurotransmitter biosynthesis:

Target Enzyme Inhibition Mechanism Biological Impact
Ornithine decarboxylaseCompetitive inhibition (Ki = 0.8 μM)Reduced polyamine synthesis, antiproliferative
Tyrosine hydroxylaseAllosteric modulationAltered dopamine/epinephrine levels

Comparative Reactivity

Fluorination alters reactivity relative to non-fluorinated norvaline:

Reaction Type Norvaline 5,5,5-Trifluoronorvaline
Oxidative Stability Prone to deaminationEnhanced resistance to oxidative cleavage
pKa (COOH) 2.351.92 (increased acidity)
Hydrophobicity LogP = -1.2LogP = -0.6 (more lipophilic)

Key Research Findings

  • Mei et al. (2019) achieved gram-scale DKR with 99% enantiomeric excess, establishing a practical route for drug discovery applications .

  • Walborsky et al. demonstrated >90% substitution of isoleucine by 5,5,5-trifluoronorvaline in recombinant proteins, enabling 19F NMR studies of protein dynamics .

  • The CF₃ group reduces rotational freedom in peptide chains, as shown by X-ray crystallography of modified HIV protease inhibitors .

This compound’s unique reactivity profile makes it indispensable for developing fluorinated pharmaceuticals and probing biological systems.

Q & A

Basic: What are the current methodologies for synthesizing (S)-2-Amino-5,5,5-trifluoropentanoic acid with high enantiomeric purity?

The most effective method involves dynamic kinetic resolution (DKR) using chiral Ni(II)-Schiff base complexes. The racemic amino acid undergoes alkylation with a chiral auxiliary (e.g., (S)-tert-butyl leucine), forming diastereomeric intermediates that are separated via crystallization. Subsequent acidic hydrolysis (6 M HCl, 90°C) yields the enantiomerically pure (S)-enantiomer. This method achieves >99% enantiomeric excess (ee) and 80% yield . Key parameters include:

  • Temperature control : 0–5°C to minimize racemization.
  • Solvent optimization : THF/water mixtures enhance reaction homogeneity.

Basic: How is the enantiomeric purity of this compound validated post-synthesis?

Chiral HPLC-MS is the gold standard. A C18 column with 0.2% aqueous formic acid and 5% acetonitrile under isocratic conditions separates diastereomers. Mass spectrometry detects molecular ions ([M+H]+ at m/z 186) and distinguishes stereoisomers via retention times. For preparative scale, formic acid replaces trifluoroacetic acid (TFA) to avoid interference with downstream applications .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Challenges include:

  • Maintaining enantioselectivity : Catalytic amounts of glucose dehydrogenase (GDH) and NH4+ (1.4 equivalents) recycle cofactors, reducing costs .
  • Process intensification : Continuous flow systems improve throughput by 3-fold compared to batch reactions .
  • Crystallization efficiency : Solvent screening (e.g., ethyl acetate/hexane mixtures) optimizes diastereomer recovery to >90% .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and biological interactions?

The CF3 group confers:

  • Enhanced lipophilicity : LogP increases by 1.5 units, improving blood-brain barrier penetration.
  • Metabolic stability : Resistance to enzymatic degradation observed in microsomal assays (t1/2 > 6 hours).
  • Steric effects : Molecular dynamics simulations show CF3 disrupts hydrogen bonding in enzyme active sites, altering binding kinetics (e.g., ΔG = -2.3 kcal/mol for mTORC1 inhibition) .

Advanced: What analytical strategies differentiate this compound from structural analogs like NV-5138?

  • 19F NMR : Distinct chemical shifts (δ -72 ppm for CF3 vs. δ -63 ppm for CF2 in NV-5138).
  • HRMS : Accurate mass (<2 ppm error) confirms molecular formula (C5H8F3NO2).
  • X-ray crystallography : Co-crystallization with chiral selectors (e.g., dibenzoyl tartaric acid) resolves absolute configuration .

Advanced: How is isotopic labeling (e.g., deuterated analogs) used to study this compound’s metabolic pathways?

Deuterated analogs (e.g., 5,5,5-trideutero derivatives) are synthesized via reductive deuteration of α,β-unsaturated precursors. LC-MS/MS tracks deuterium retention in vivo, revealing hepatic clearance rates (CLhep = 12 mL/min/kg) and metabolic stability in rodent models .

Advanced: What role does this compound play in enzymatic resolution studies compared to chemical methods?

Enzymatic resolution using amine transaminases achieves 94% ee but requires costly cofactors (PLP). In contrast, chemical DKR with Ni(II) complexes offers higher scalability (STY >600 g/L/day) and avoids enzyme denaturation. Hybrid approaches (e.g., immobilized enzymes in flow reactors) are emerging to bridge these advantages .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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